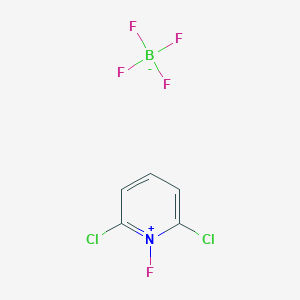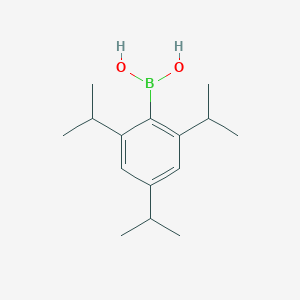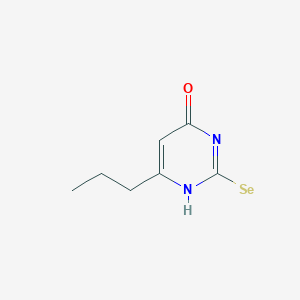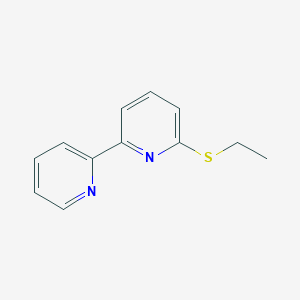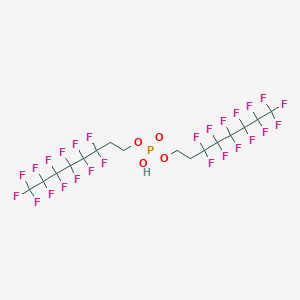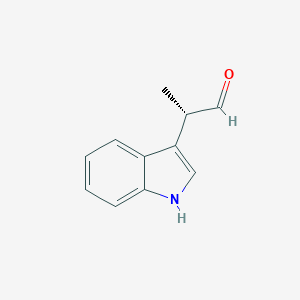
(2S)-2-(1H-Indol-3-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(1H-Indol-3-yl)propanal is an organic compound that belongs to the class of indole derivatives. It is a white to off-white powder with a molecular formula of C11H11NO. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of (2S)-2-(1H-Indol-3-yl)propanal is not fully understood. However, it is believed to act as an inhibitor of monoamine oxidase. This enzyme plays a critical role in the metabolism of neurotransmitters, including dopamine, norepinephrine, and serotonin. By inhibiting this enzyme, (2S)-2-(1H-Indol-3-yl)propanal may increase the levels of these neurotransmitters in the brain, leading to a variety of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2S)-2-(1H-Indol-3-yl)propanal are not well characterized. However, it has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. Additionally, it has been shown to act as an inhibitor of monoamine oxidase, potentially leading to an increase in the levels of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-(1H-Indol-3-yl)propanal in lab experiments is its high yield and purity through the synthesis method. Additionally, this compound has potential applications in medicinal chemistry, biochemistry, and pharmacology. However, one limitation of using (2S)-2-(1H-Indol-3-yl)propanal in lab experiments is the limited understanding of its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-(1H-Indol-3-yl)propanal. One potential direction is the development of novel indole derivatives using (2S)-2-(1H-Indol-3-yl)propanal as a substrate. Additionally, further research is needed to fully characterize the mechanism of action and biochemical and physiological effects of this compound. Finally, (2S)-2-(1H-Indol-3-yl)propanal may have potential applications in the development of new antitumor agents and inhibitors of monoamine oxidase.
Synthesemethoden
The synthesis of (2S)-2-(1H-Indol-3-yl)propanal involves the condensation of indole-3-acetaldehyde with L-alanine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the desired product. The yield of this synthesis method is relatively high, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(1H-Indol-3-yl)propanal has been used in several scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential to act as an antitumor agent. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. In biochemistry, (2S)-2-(1H-Indol-3-yl)propanal has been used as a substrate for the synthesis of novel indole derivatives. In pharmacology, this compound has been studied for its potential to act as an inhibitor of monoamine oxidase, an enzyme that plays a critical role in the metabolism of neurotransmitters.
Eigenschaften
CAS-Nummer |
150010-43-8 |
|---|---|
Produktname |
(2S)-2-(1H-Indol-3-yl)propanal |
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(2S)-2-(1H-indol-3-yl)propanal |
InChI |
InChI=1S/C11H11NO/c1-8(7-13)10-6-12-11-5-3-2-4-9(10)11/h2-8,12H,1H3/t8-/m1/s1 |
InChI-Schlüssel |
KAZDKCBXEUCJQS-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C=O)C1=CNC2=CC=CC=C21 |
SMILES |
CC(C=O)C1=CNC2=CC=CC=C21 |
Kanonische SMILES |
CC(C=O)C1=CNC2=CC=CC=C21 |
Synonyme |
1H-Indole-3-acetaldehyde,-alpha--methyl-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



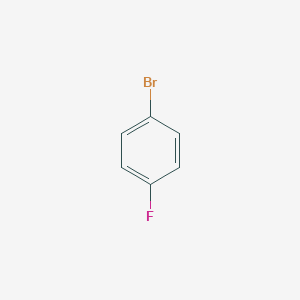
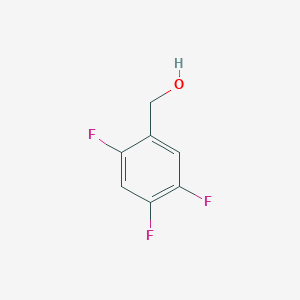
![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)
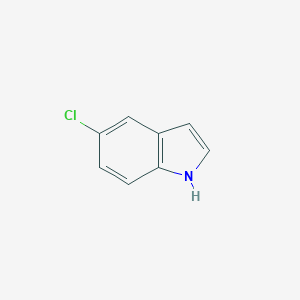
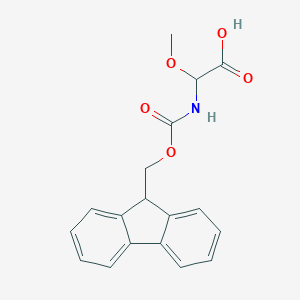
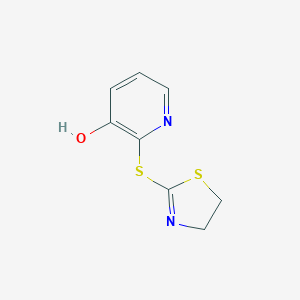
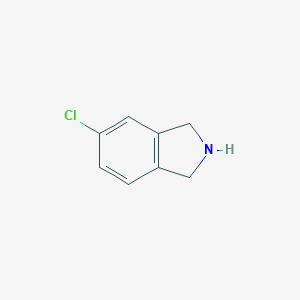
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)
